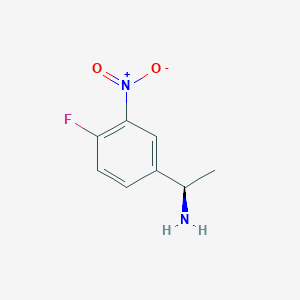
(R)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-fluoro-3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a nitro group attached to a benzene ring, with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-fluoro-3-nitrophenyl)ethan-1-amine typically involves the following steps:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amine group, as mentioned in the preparation methods.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of aromatic amines with biological systems.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-fluoro-3-nitrophenyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine and nitro groups can affect its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-chloro-3-nitrophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(4-fluoro-3-aminophenyl)ethan-1-amine: Similar structure with an amino group instead of a nitro group.
Uniqueness
Fluorine Atom: The presence of a fluorine atom can significantly influence the compound’s reactivity and biological activity.
Nitro Group: The nitro group can participate in various chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m1/s1 |
InChI Key |
JIYHZAWZKXXOQJ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















